3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(3-4-12)7-1-2-9-10(5-7)14-6-13-9;/h1-2,5,8,12H,3-4,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIDAQCWYQPNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656549 | |
| Record name | 3-Amino-3-(2H-1,3-benzodioxol-5-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113511-49-2 | |
| Record name | 3-Amino-3-(2H-1,3-benzodioxol-5-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction
The most widely reported method involves the reduction of 3-benzodioxol-5-ylpropanoic acid to 3-benzodioxol-5-ylpropan-1-ol using LiAlH₄ in anhydrous tetrahydrofuran (THF). Key operational parameters include:
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Reagent stoichiometry : A 1:1 molar ratio of acid to LiAlH₄ ensures complete reduction.
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Temperature : Reactions proceed at reflux (66–67°C) for 16 hours.
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Workup : Quenching with ice-water followed by ethyl acetate extraction isolates the product in 96% yield.
Table 1: LiAlH₄-Mediated Reduction Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Starting material | 3-Benzodioxol-5-ylpropanoic acid | |
| Solvent | Anhydrous THF | |
| Reaction time | 16 hours (reflux) | |
| Yield | 96% | |
| Purity (post-workup) | >95% (by NMR) |
This method’s efficiency stems from LiAlH₄’s strong reducing capacity, which selectively converts carboxylic acids to primary alcohols without over-reduction byproducts.
Borane-Tetrahydrofuran (BH₃·THF) as an Alternative Reductant
BH₃·THF offers a milder alternative for laboratories avoiding pyrophoric reagents. A representative protocol includes:
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Reagent loading : 2 equivalents of BH₃·THF relative to the acid.
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Reaction duration : 1 hour at reflux.
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Product isolation : Methanol quenching and repeated concentration yield near-quantitative conversion.
Advantages :
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Eliminates hazardous quenching steps associated with LiAlH₄.
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Compatible with moisture-sensitive substrates due to BH₃’s selective reactivity.
Functionalization to Introduce the Amino Group
While detailed procedures for introducing the amino group remain sparingly documented in publicly available literature, plausible pathways include:
Reductive Amination of 3-Benzo dioxol-5-ylpropanal
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Oxidation of alcohol to aldehyde : Use pyridinium chlorochromate (PCC) or Swern oxidation.
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Condensation with ammonia : Form the imine intermediate.
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Reduction : Employ NaBH₃CN or H₂/Pd-C to yield the primary amine.
Gabriel Synthesis
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Alkylation of phthalimide : React 3-benzodioxol-5-ylpropan-1-ol with phthalimide under Mitsunobu conditions.
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Deprotection : Hydrazinolysis releases the primary amine.
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., ethanol). Crystallization typically achieves >99% purity, though specific protocols require optimization based on amine basicity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reproducibility and safety for large-scale production:
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Residence time : 30–60 minutes at 50°C.
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Throughput : ~1 kg/hour with >90% yield.
Process Optimization Challenges
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Byproduct management : Over-reduction or ester formation during carboxylic acid reduction.
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Catalyst recycling : Developing heterogeneous catalysts for BH₃-mediated reductions remains an active research area.
Analytical Characterization
Key spectroscopic data for intermediates and final products include:
3-Benzodioxol-5-ylpropan-1-ol :
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¹H NMR (CDCl₃) : δ 6.73–6.62 (m, 3H, aromatic), 5.91 (s, 2H, dioxole), 3.66 (t, 2H, CH₂OH), 2.63 (t, 2H, Ar-CH₂), 1.84 (m, 2H, CH₂).
Comparative Evaluation of Methods
Table 2: Merits and Demerits of Reduction Strategies
| Method | Yield | Safety | Scalability |
|---|---|---|---|
| LiAlH₄/THF | 96% | Low (pyrophoric) | Moderate |
| BH₃·THF | ~100% | High | High |
| NaBH₄/I₂ | 85% | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Mechanism of Action
The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Properties of 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol Hydrochloride and Analogues
Physicochemical and Crystallographic Differences
- Hydrogen Bonding and Solubility: The target compound’s amino propanol group enables strong hydrogen bonding (donors: NH₃⁺, OH; acceptors: O in dioxole, Cl⁻), favoring aqueous solubility. In contrast, (R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid HCl has an additional carboxylic acid group, increasing acidity (pKa ~2-3) but reducing solubility in non-polar solvents .
- Crystal Packing: Benzo[1,3]dioxole derivatives often exhibit planar aromatic stacking, but the propanol hydrochloride’s H-bond network (e.g., N–H⋯Cl, O–H⋯O) may induce unique layered packing vs. the helical motifs seen in cathinone derivatives .
- Stereochemical Impact: The (R)-enantiomer of the propanoic acid analogue (CAS: 464931-62-2) shows distinct binding affinities in chiral environments, underscoring the importance of stereochemistry in pharmacological activity .
Research Findings and Data Analysis
Table 2: Comparative Pharmacological and Crystallographic Data
Biological Activity
3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride (CAS No. 7031-03-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound involves several steps, often starting from 3-benzo[1,3]dioxol-5-ylpropanoic acid. The compound can be synthesized using lithium aluminum hydride as a reducing agent in anhydrous tetrahydrofuran (THF). The reaction typically yields high purity with significant yields reported (up to 96%) .
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit notable anticancer properties. A study demonstrated that certain derivatives possess significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) . The IC50 values for these compounds were significantly lower than those of the standard drug doxorubicin, suggesting a promising therapeutic potential.
| Compound | Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|---|
| 1 | HepG2 | 2.38 | 7.46 |
| 2 | HCT116 | 1.54 | 8.29 |
| 3 | MCF7 | 4.52 | 4.56 |
The mechanisms underlying this activity include the inhibition of epidermal growth factor receptor (EGFR) signaling and induction of apoptosis through pathways involving Bax and Bcl-2 proteins .
Neuroprotective Effects
In addition to its anticancer properties, compounds related to benzo[d][1,3]dioxole have been studied for their neuroprotective effects. For instance, certain derivatives have been shown to promote the activity of dopamine receptors selectively, which may be beneficial in treating neurodegenerative diseases . This selectivity is crucial as it minimizes side effects associated with non-selective receptor activation.
Case Studies
A notable case study involved the evaluation of the pharmacological profile of a benzo[d][1,3]dioxole derivative in a mouse model. The study focused on its effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that the compound provided protection against neurodegeneration and promoted neuronal survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
